2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide
Description
Properties
IUPAC Name |
2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-21-19(25)13-27-18-12-26-16(10-17(18)24)11-22-6-8-23(9-7-22)15-4-2-14(20)3-5-15/h2-5,10,12H,6-9,11,13H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLHHAGLKASGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(4-fluorophenyl)piperazine with a suitable aldehyde to form an intermediate, which is then subjected to cyclization to form the pyran ring. The final step involves the introduction of the acetamide group through an amidation reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide exhibit significant anticancer properties. For instance, research on related piperazine derivatives has shown promising results against various cancer cell lines, including breast and colon cancers. These compounds often induce apoptosis and inhibit tumor growth through various mechanisms, such as disrupting cell cycle progression and promoting oxidative stress in cancer cells .
Neurological Applications
The piperazine structure is crucial in the development of compounds targeting neurological disorders. Research indicates that derivatives of this compound may have potential as anxiolytics or antidepressants due to their ability to modulate serotonin and dopamine receptors . The incorporation of fluorinated phenyl groups enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for central nervous system applications.
Antimicrobial Properties
Emerging studies suggest that compounds with similar structures can exhibit antimicrobial activity. The presence of the pyran ring may contribute to the inhibition of bacterial growth by interfering with bacterial cell wall synthesis or function. This opens avenues for further exploration in developing new antibiotics from this class of compounds .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity. The pyran ring and acetamide group contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with similar piperazine and phenyl groups but different core structure.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound with a fluorophenyl-piperazine moiety but different functional groups.
Uniqueness
2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide is unique due to its combination of a fluorophenyl-piperazine moiety with a pyran ring and acetamide group, which imparts distinct chemical and biological properties.
Biological Activity
The compound 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide is a derivative of pyran, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a piperazine ring, which is known for its role in various pharmacological activities, and a pyran moiety that enhances its bioactivity.
Antitumor Activity
Research indicates that pyran derivatives exhibit significant antitumor properties. A study found that compounds similar to the target compound demonstrated cytotoxic effects against various cancer cell lines, including HCT116 and MDA-MB-231 , with IC50 values ranging from 0.24 to 0.58 µM . The presence of electron-withdrawing groups in the structure enhances the cytotoxicity, making these compounds promising candidates for cancer therapy.
Anti-inflammatory Effects
Pyran derivatives have also been noted for their anti-inflammatory activities. The inhibition of cyclooxygenase (COX) enzymes has been linked to the anti-inflammatory properties of these compounds. In vitro studies have shown that certain pyran derivatives can significantly reduce inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Related studies have indicated that pyran derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli , showcasing their utility in developing new antimicrobial agents .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor progression and inflammation.
- Induction of Apoptosis : Evidence suggests that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
- Modulation of Signaling Pathways : Pyran derivatives may interfere with signaling pathways involved in cell proliferation and survival.
Study 1: Cytotoxicity Evaluation
A systematic evaluation was conducted on a series of pyran derivatives, including the target compound, against multiple cancer cell lines. The results indicated significant cytotoxicity with an emphasis on the importance of substituents on the piperazine ring influencing activity levels .
Study 2: Anti-inflammatory Assessment
In another study focusing on inflammatory responses, compounds similar to our target were tested for their ability to inhibit COX enzymes. The results confirmed a dose-dependent inhibition, highlighting their potential as anti-inflammatory agents .
Data Summary
Q & A
Q. What are the key steps and reaction conditions for synthesizing 2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-methylacetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalization of the pyran-4-one core. Critical steps include:
- Coupling reactions between the piperazine derivative and the pyran-4-one scaffold under polar aprotic solvents (e.g., dimethylformamide) .
- Methylation of the acetamide group using methyl iodide in the presence of a base (e.g., potassium carbonate) .
- Temperature control (60–80°C) and inert atmospheres (N₂) to prevent oxidation of sensitive intermediates .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., fluorophenyl, piperazine, and acetamide groups) .
- Mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ ion for C₂₄H₂₅FN₃O₄: 438.18) .
- HPLC with UV detection (λ = 254 nm) to assess purity, ensuring a single peak with retention time matching a reference standard .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved during structural elucidation?
- Methodological Answer :
- Re-evaluate computational models : Optimize DFT calculations (e.g., B3LYP/6-31G*) to account for solvent effects (DMF or DMSO) and conformational flexibility of the piperazine ring .
- Experimental replication : Re-run NMR under standardized conditions (e.g., deuterated DMSO, 25°C) and compare with structurally analogous compounds (e.g., fluorophenyl-pyran derivatives) .
- 2D NMR techniques (COSY, HSQC) to resolve overlapping signals caused by the piperazine and pyran moieties .
Q. What strategies are effective for modifying the compound’s structure to enhance target selectivity in kinase inhibition assays?
- Methodological Answer :
- Rational design : Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) to modulate π-π stacking with kinase ATP-binding pockets .
- Fragment-based screening : Introduce bioisosteres (e.g., replacing the pyran-4-one with a thienopyrimidinone) to improve solubility and reduce off-target effects .
- SAR studies : Systematically vary the N-methylacetamide group and track changes in IC₅₀ values against kinase panels (e.g., EGFR, VEGFR2) .
Q. How should researchers design assays to evaluate the compound’s pharmacokinetic properties (e.g., metabolic stability)?
- Methodological Answer :
- In vitro microsomal stability assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess inhibition potential .
- Plasma protein binding : Employ equilibrium dialysis to measure free vs. bound fractions, critical for predicting in vivo efficacy .
Data Contradiction and Optimization
Q. How to address discrepancies between in vitro potency and in vivo efficacy in preclinical models?
- Methodological Answer :
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlate plasma concentration-time profiles (AUC, Cₘₐₓ) with target engagement (e.g., tumor growth inhibition in xenografts) .
- Metabolite identification : Use LC-HRMS to detect active/inactive metabolites that may explain reduced in vivo activity .
- Formulation optimization : Increase bioavailability via nanoemulsions or cyclodextrin complexes to enhance solubility .
Analytical and Computational Tools
Q. Which computational methods are most reliable for predicting binding modes with neurological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of 5-HT₁A/2A receptors (PDB: 6WGT, 6WGU) to simulate piperazine interactions .
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes .
- Free energy calculations : Apply MM-GBSA to rank binding affinities of fluorophenyl derivatives .
Structural and Functional Insights
Q. What role does the 4-fluorophenyl group play in the compound’s pharmacological profile?
- Methodological Answer :
- Electron-deficient aromatic ring : Enhances binding to hydrophobic pockets in enzymes/receptors (e.g., PARP-1) via halogen bonding .
- Metabolic stability : Fluorine substitution reduces oxidative metabolism by CYP450 enzymes, extending half-life .
- Comparative studies: Replace fluorine with chlorine or hydrogen to quantify effects on logP and potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
